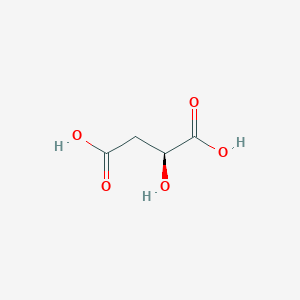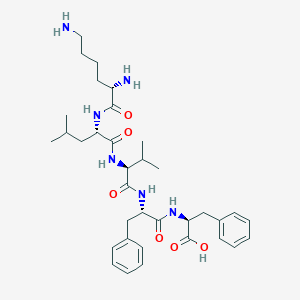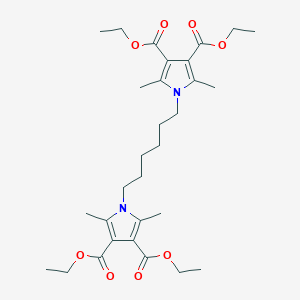
L-リンゴ酸
概要
説明
(S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid.
L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.
科学的研究の応用
食品添加物
L-リンゴ酸は、食品添加物として広く使用されています . L-リンゴ酸は多くの果物の酸味に貢献しており、加工食品や飲料に添加されて、果物のような風味と酸味を与えています .
製薬業界
製薬業界では、L-リンゴ酸はアミノ酸誘導体に対する選択的α-アミノ保護試薬として使用されています . これは、さまざまな医薬品や治療用化合物の合成に役立ちます .
化学業界
L-リンゴ酸は、キラル化合物を調製するための汎用性の高い合成中間体として役立ちます . これらのキラル化合物は、κ-オピオイド受容体アゴニストや1α,25-ジヒドロキシビタミンD3アナログの製造など、化学業界でさまざまな用途があります .
微生物による生合成
L-リンゴ酸の微生物による生合成は、環境に優しい生産プロセスとして広く研究されています . 遺伝子工学により、リンゴ酸の大規模なバイオベース生産に適した有望な株がいくつか得られています .
代謝工学
リンゴ酸の生産を向上させる代謝工学戦略が開発されました . これらの戦略には、生合成経路、リンゴ酸の輸送、副産物の除去、代謝フラックスの強化などが含まれます
作用機序
Target of Action
L-Malic acid, also known as (S)-Malic acid, L-(-)-Malic acid, (2S)-2-Hydroxybutanedioic acid, or (S)-2-hydroxysuccinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets enzymes such as malate dehydrogenase (MDH) and fumarate hydratase, which are involved in the TCA cycle . These enzymes play a crucial role in energy production within cells .
Mode of Action
L-Malic acid interacts with its targets, primarily enzymes in the TCA cycle, to facilitate energy production. For instance, in the presence of malate dehydrogenase, L-Malic acid is oxidized to oxaloacetate, a process that generates NADH, a molecule that carries electrons for ATP production . This interaction results in changes in cellular energy levels and metabolic activity .
Biochemical Pathways
Several metabolic pathways are involved in the synthesis and utilization of L-Malic acid. These include the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the TCA cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid . These pathways are crucial for energy production, carbon fixation, and other metabolic processes within cells .
Pharmacokinetics
It’s known that l-malic acid can be produced biologically via fermentation processes, where strains of bacteria convert glucose or other sugars into malic acid . This suggests that L-Malic acid can be metabolized by various microorganisms, potentially influencing its bioavailability.
Result of Action
The action of L-Malic acid primarily results in the production of energy within cells. By participating in the TCA cycle, L-Malic acid contributes to the generation of ATP, the primary energy currency of cells . Additionally, L-Malic acid has been shown to have a repressive effect on cell growth due to its inhibitory effects on the TCA cycle and glycolysis .
Action Environment
The action of L-Malic acid can be influenced by various environmental factors. For instance, the production of L-Malic acid via microbial fermentation is considered sustainable and environment-friendly . Oxidative stress during fermentation can inhibit microbial growth and production, prolonging the fermentation period . Therefore, strategies to alleviate oxidative stress, such as the addition of polypeptides, have been explored to improve the productivity of L-Malic acid .
生化学分析
Biochemical Properties
L-Malic acid plays a crucial part in the citric acid cycle, an important metabolic pathway for cellular respiration in living organisms . This process involves the oxidation of acetyl-CoA to produce ATP, the primary energy source in cells . Several metabolic pathways have been used to synthesize L-Malic acid, including the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid .
Cellular Effects
L-Malic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the proliferation and differentiation of intestinal stem cells (ISCs), inhibit cell apoptosis, and increase organoid formation efficiency . In the context of asthma, L-Malic acid has been shown to attenuate airway inflammation by inhibiting ferroptosis and PI3K/Akt/mTOR signaling .
Molecular Mechanism
The molecular mechanism of L-Malic acid involves its interaction with various biomolecules. For instance, in the TCA cycle, L-Malic acid is formed by the addition of an -OH group on the si face of fumarate . In the context of DNA damage response in bacteria, L-Malic acid is synthesized from pyruvic acid via oxaloacetic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Malic acid can change over time. For instance, during malolactic fermentation (MLF) of vinification, the harsh L-Malic acid undergoes transformation into the milder L-Lactic acid . This transformation is catalyzed by malolactic enzymes in LAB .
Dosage Effects in Animal Models
In animal models, the effects of L-Malic acid can vary with different dosages. For instance, studies have shown that the highest typical use level of 1,600 mg L-Malic acid/kg complete feedingstuffs is safe for all animal species .
Metabolic Pathways
L-Malic acid is involved in several metabolic pathways. As mentioned earlier, it plays a crucial role in the citric acid cycle . It is also involved in the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, and the glyoxylate pathway .
Transport and Distribution
The transport and distribution of L-Malic acid within cells and tissues involve various transporters and binding proteins. For instance, the L-Malic acid transporter (Spmae) from Schizosaccharomyces pombe has been engineered to enhance the L-Malic acid efflux system .
Subcellular Localization
The subcellular localization of L-Malic acid involves its distribution between different compartments of the cell. In eukaryotes, L-Malic acid is found in both the mitochondria, where it is part of the TCA cycle, and in the cytosol/nucleus, where it is part of the DNA damage response . In prokaryotes like Bacillus subtilis, L-Malic acid is induced upon DNA damage and co-localizes with the bacterial DNA .
特性
IUPAC Name |
(2S)-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPYKJPYRNKOW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26999-59-7 | |
| Record name | Poly(β-L-malic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26999-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30273987 | |
| Record name | (2S)-2-Hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste | |
| Record name | L-(-)-Malic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15353 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Malic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | l-Malic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol) | |
| Record name | l-Malic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/165/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
97-67-6 | |
| Record name | L-Malic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Malic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Malic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-hydroxy-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S)-2-Hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30273987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-malic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MALIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3TZF807X5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Malic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 °C | |
| Record name | Malic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)



